molecular formula C10H22N2O3 B1405055 tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate CAS No. 1327336-50-4

tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate

Cat. No.: B1405055
CAS No.: 1327336-50-4
M. Wt: 218.29 g/mol
InChI Key: CHNKIQHZJLEFSM-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate: is a chemical compound with the molecular formula C9H20N2O3 and a molecular weight of 204.27 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxy-3-(methylamino)propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It is also employed in the development of biochemical assays .

Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of pharmaceutical compounds and drug development .

Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, influencing its interaction with other molecules and making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O3/c1-10(2,3)15-9(14)12(5)7-8(13)6-11-4/h8,11,13H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNKIQHZJLEFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(CNC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1327336-50-4
Record name tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate

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